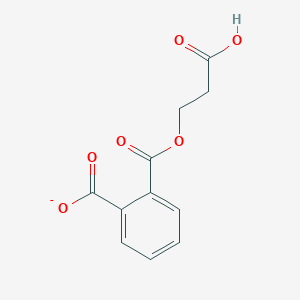
2-(2-Carboxyethoxycarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(2-carboxyethyl) Phthalate is a chemical compound with the molecular formula C11H10O6. It is a metabolite of Di-n-pentyl phthalate, which is primarily used as a plasticizer in nitrocellulose . This compound is part of the larger family of phthalates, which are widely used in various industrial applications due to their ability to increase the flexibility and durability of plastics .
Vorbereitungsmethoden
The preparation of Mono(2-carboxyethyl) Phthalate typically involves the hydrolysis of Di-n-pentyl phthalate. This process can be carried out under acidic or basic conditions, with the choice of conditions affecting the yield and purity of the final product . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Mono(2-carboxyethyl) Phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction are carboxylic acids and ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are alcohols and alkanes.
Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles such as hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
Mono(2-carboxyethyl) Phthalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Mono(2-carboxyethyl) Phthalate involves its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound can also interfere with hormone synthesis, transport, and metabolism, leading to various health effects .
Vergleich Mit ähnlichen Verbindungen
Mono(2-carboxyethyl) Phthalate is similar to other phthalate metabolites such as:
Mono(2-ethylhexyl) Phthalate: A metabolite of Di(2-ethylhexyl) phthalate, commonly used as a plasticizer.
Mono(2-ethyl-5-carboxypentyl) Phthalate: Another metabolite of Di(2-ethylhexyl) phthalate, known for its endocrine-disrupting properties.
Mono-n-butyl Phthalate: A metabolite of Dibutyl phthalate, used in personal care products.
Mono(2-carboxyethyl) Phthalate is unique due to its specific molecular structure and its distinct role as a metabolite of Di-n-pentyl phthalate. This uniqueness makes it a valuable compound for studying the environmental and health impacts of phthalates .
Eigenschaften
Molekularformel |
C11H9O6- |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
2-(2-carboxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1 |
InChI-Schlüssel |
OSXPVFSMSBQPBU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


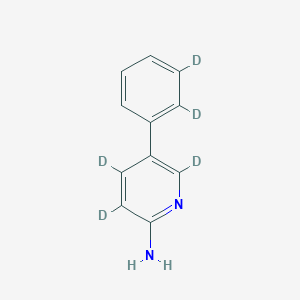
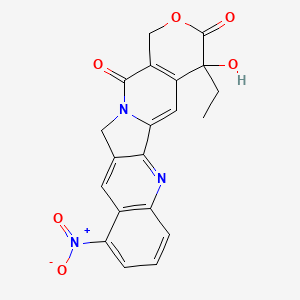
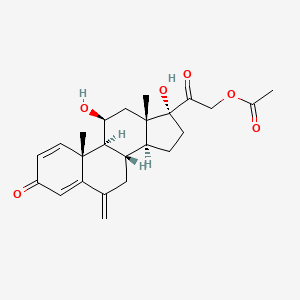

![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
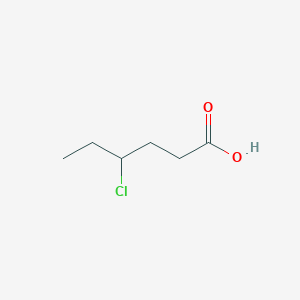
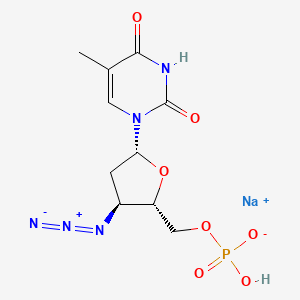
![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)

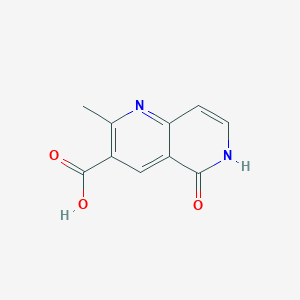
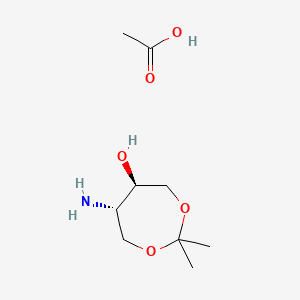
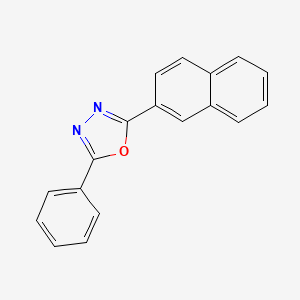
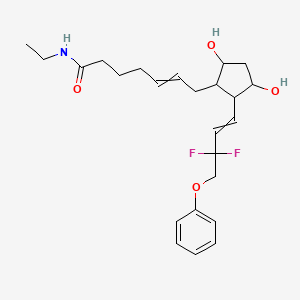
![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
